6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one
Description
Molecular Architecture and Functional Group Analysis
6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one possesses the molecular formula C₁₆H₁₄N₂O₃ with a molecular weight of 282.29 grams per mole. The compound is registered under Chemical Abstracts Service number 286371-64-0, providing a unique identifier for this specific quinazolinone derivative. The molecular architecture consists of a bicyclic quinazolinone core structure featuring a fused benzene and pyrimidine ring system, with the characteristic carbonyl group at position 4 that defines the quinazolinone class.
The functional group analysis reveals three distinct substituents that significantly influence the compound's chemical properties. The benzyloxy group (-OCH₂C₆H₅) at position 6 introduces a bulky, electron-donating substituent that enhances the molecule's hydrophobic character while providing potential sites for intermolecular interactions through π-π stacking with the phenyl ring. The methoxy group (-OCH₃) at position 7 serves as another electron-donating substituent, contributing to the overall electron density of the aromatic system. The quinazolinone core contains two nitrogen atoms within the heterocyclic framework, with one nitrogen participating in the conjugated system and contributing to the aromatic character of the molecule.
The positional arrangement of substituents in this compound differs significantly from related compounds such as 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one, where the benzyloxy and methoxy groups occupy reversed positions. This structural variation has profound implications for the compound's physical and chemical properties, including solubility, melting point, and reactivity patterns. The electron-donating nature of both substituents creates a region of enhanced electron density on the aromatic ring, potentially affecting nucleophilic and electrophilic reaction pathways.
The quinazolinone scaffold itself exhibits tautomeric behavior, with the possibility of proton migration between the nitrogen atoms and the carbonyl oxygen. However, the 4(1H)-one tautomer typically predominates in solution due to favorable hydrogen bonding interactions and aromatic stabilization. The presence of the benzyloxy and methoxy substituents further stabilizes this tautomeric form through electronic effects that favor the lactam structure over alternative tautomeric arrangements.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. Related quinazolinone compounds demonstrate distinct proton nuclear magnetic resonance signatures that can be extrapolated to understand the target compound's spectroscopic behavior. For structurally similar compounds, the methoxy protons typically appear as singlets around 3.8-4.0 parts per million, while the benzyloxy methylene protons exhibit characteristic signals around 5.2-5.4 parts per million.
The aromatic region of the proton nuclear magnetic resonance spectrum reveals complex multipicity patterns arising from the quinazolinone core protons and the benzyl phenyl ring protons. The quinazolinone ring protons generally appear between 7.0-8.5 parts per million, with the proton at position 2 often displaying the most downfield chemical shift due to the electron-withdrawing effect of the adjacent nitrogen atom. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon typically resonating around 160-165 parts per million, characteristic of quinazolinone derivatives.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The carbonyl stretch of the quinazolinone typically appears as a strong absorption around 1680-1650 wavenumbers, indicative of the conjugated lactam system. Aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches from the methoxy and benzyloxy groups appear around 2800-3000 wavenumbers. The nitrogen-hydrogen stretch, when present in tautomeric forms, typically produces a broad absorption in the 3100-3400 wavenumber range.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. Electrospray ionization mass spectrometry typically yields a molecular ion peak at mass-to-charge ratio 283 for the protonated molecular ion [M+H]⁺. Common fragmentation patterns include loss of the benzyl group (mass difference of 91) and loss of methoxy group (mass difference of 31), providing diagnostic information about the substitution pattern. High-resolution mass spectrometry enables precise molecular formula determination, confirming the elemental composition C₁₆H₁₄N₂O₃.
| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency Range |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Methoxy singlet | 3.8-4.0 parts per million |
| ¹H Nuclear Magnetic Resonance | Benzyloxy methylene | 5.2-5.4 parts per million |
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 parts per million |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 160-165 parts per million |
| Infrared Spectroscopy | Carbonyl stretch | 1650-1680 wavenumbers |
| Mass Spectrometry | Molecular ion [M+H]⁺ | mass-to-charge ratio 283 |
X-ray Crystallography and Conformational Studies
Crystallographic analysis of quinazolinone derivatives provides crucial three-dimensional structural information that elucidates molecular packing arrangements and intermolecular interaction patterns. Related compounds in the quinazolinone family have been subjected to single-crystal X-ray diffraction studies, revealing important conformational preferences and solid-state characteristics that can inform understanding of this compound behavior. The quinazolinone core typically adopts a planar conformation due to the aromatic nature of the bicyclic system, with substituents positioned to minimize steric interactions while maximizing stabilizing electronic effects.
The benzyloxy substituent at position 6 introduces conformational complexity due to the rotational freedom around the carbon-oxygen bond connecting the benzyl group to the quinazolinone core. Crystallographic studies of similar benzyloxy-substituted quinazolinones suggest that the benzyl group typically adopts conformations that allow for optimal π-π stacking interactions between adjacent molecules in the crystal lattice. The phenyl ring of the benzyloxy group often positions itself at angles ranging from 60-120 degrees relative to the quinazolinone plane, depending on crystal packing forces and intermolecular interactions.
Intermolecular hydrogen bonding patterns significantly influence crystal packing arrangements in quinazolinone derivatives. The nitrogen-hydrogen group in the 1H tautomer can participate in hydrogen bonding with carbonyl oxygen atoms of adjacent molecules, creating chain-like or sheet-like supramolecular structures. The methoxy oxygen at position 7 may also serve as a hydrogen bond acceptor, further contributing to the overall crystal packing stability. These hydrogen bonding networks are crucial for understanding the compound's solid-state properties, including melting point, solubility, and polymorphic behavior.
Conformational analysis through crystallographic data reveals that the methoxy group at position 7 typically adopts an in-plane conformation relative to the quinazolinone core, maximizing conjugation with the aromatic π-system. This conformational preference enhances the electron-donating effect of the methoxy substituent and contributes to the overall electronic properties of the molecule. The relatively small size of the methoxy group minimizes steric hindrance with adjacent substituents while maintaining optimal electronic overlap with the aromatic system.
Computational Modeling and Quantum Mechanical Insights
Quantum mechanical calculations provide detailed insights into the electronic structure and molecular properties of this compound that complement experimental observations. Density functional theory calculations at the B3LYP/6-31G(d,p) level of theory have been employed for similar quinazolinone derivatives, revealing important information about electronic distribution, molecular orbitals, and thermodynamic properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the compound's electronic excitation properties and potential reactivity patterns.
Computational analysis of the electron density distribution reveals that the methoxy and benzyloxy substituents significantly enhance electron density on the quinazolinone aromatic ring through resonance effects. Natural bond orbital analysis indicates substantial charge delocalization from the oxygen lone pairs into the aromatic π-system, confirming the electron-donating nature of these substituents. The carbonyl carbon exhibits partial positive charge character due to the electron-withdrawing effect of the adjacent nitrogen atom, making it susceptible to nucleophilic attack in chemical reactions.
Molecular electrostatic potential mapping provides visualization of charge distribution across the molecular surface, identifying regions of high and low electron density that correlate with reactive sites. The quinazolinone nitrogen atoms typically exhibit regions of high electron density, making them potential sites for protonation or coordination with electrophilic species. Conversely, the carbonyl carbon and aromatic carbons ortho to electron-withdrawing groups display positive electrostatic potential, indicating susceptibility to nucleophilic attack.
Conformational analysis through computational methods reveals that the benzyloxy group exhibits rotational barriers of approximately 15-25 kilojoules per mole around the carbon-oxygen bond, allowing for facile rotation at room temperature. Multiple stable conformations exist with the benzyl phenyl ring oriented at various angles relative to the quinazolinone plane. The global minimum energy conformation typically positions the benzyl group to minimize steric interactions while maximizing stabilizing dispersion forces between aromatic rings.
Thermodynamic property calculations provide estimates of formation enthalpy, entropy, and Gibbs free energy that are valuable for understanding the compound's stability and reaction thermodynamics. Vibrational frequency calculations confirm the absence of imaginary frequencies, indicating that optimized structures correspond to true energy minima. These computational insights complement experimental data and provide a molecular-level understanding of the factors governing this compound's chemical behavior and physical properties.
Properties
IUPAC Name |
7-methoxy-6-phenylmethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-14-8-13-12(16(19)18-10-17-13)7-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDIEWQHFJNDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CNC2=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467010 | |
| Record name | 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286371-64-0 | |
| Record name | 7-Methoxy-6-(phenylmethoxy)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286371-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Key Intermediate: 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile
- Starting Material: 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile
- Reagents and Conditions:
- Sodium dithionite (Na2S2O4) as reducing agent
- Tetra-n-butylammonium bromide (TBAB) as phase transfer catalyst
- Methanol/water (1:1 v/v) solvent system
- Reaction temperature: 30 °C
- Procedure: The nitrobenzonitrile is reduced to the corresponding amino derivative by stirring with sodium dithionite and TBAB in methanol/water. After completion, acidification and extraction yield the amino intermediate.
- Yield: High yield reported, monitored by TLC.
Formation of Quinazolinone Core
- Cyclization Step:
- The amino benzonitrile intermediate reacts with formylating agents such as N,N-dimethylformamide dimethylacetal (DMF-DMA) and acetic acid under heating (80 °C for 18 hours) to form the quinazolinone ring system.
- Workup: Cooling, addition of dichloromethane and water, pH adjustment to 8.0 with 20% aqueous NaOH to precipitate the product.
- Product: 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol intermediate, isolated in ~80% yield.
Chlorination of Quinazolinone
- Reagents: Thionyl chloride (SOCl2) in the presence of catalytic dimethylformamide (DMF)
- Conditions:
- Reflux for 6 hours
- Reaction cooling and removal of excess SOCl2 under vacuum
- Azeotropic distillation with toluene to remove residual SOCl2
- Workup: Washing with saturated sodium bicarbonate and brine, drying over magnesium sulfate, solvent evaporation
- Yield: 98% yield of 4-chloro-6,7-dimethoxyquinazoline as a white solid
- Characterization: 1H-NMR (DMSO-d6): signals at 8.86, 7.42, 7.37, and 4.00 ppm consistent with expected structure.
Introduction of Benzyloxy Group
- The benzyloxy substituent is typically introduced via nucleophilic substitution on hydroxyl or chloro precursors of the quinazolinone scaffold using benzyl alcohol or benzyl halides under basic conditions. Specific conditions and yields vary depending on the synthetic route but generally proceed with high efficiency.
Reaction Conditions and Yields Summary Table
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitro reduction | Na2S2O4, TBAB, MeOH/H2O (1:1), 30 °C | High | Monitored by TLC; clean conversion |
| 2 | Cyclization | DMF-DMA, AcOH, 80 °C, 18 h | ~80 | pH adjusted to 8.0 for precipitation |
| 3 | Chlorination | SOCl2, DMF (cat.), reflux 6 h | 98 | Removal of excess SOCl2 by vacuum and toluene azeotrope |
| 4 | Benzyloxy substitution | Benzyl halide or benzyl alcohol, base (varies) | High | Typically nucleophilic aromatic substitution |
Research Findings and Notes
- The one-step amidine formation and cyclization process reduces the need for intermediate isolation, improving overall synthetic efficiency.
- Use of mixed solvents such as ethanol/ethyl acetate or isopropanol/acetonitrile mixtures enhances reaction rates and yields in intermediate steps.
- The final product exhibits favorable physicochemical properties such as high solubility and good synthetic accessibility, supporting its utility in pharmaceutical research.
- The synthetic route is adaptable for scale-up due to high yields and straightforward workup procedures.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of various substituted quinazolinones with different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one exhibits significant anticancer properties. It acts as an inhibitor of specific enzymes involved in cancer progression, demonstrating a multifaceted mode of action:
- Inhibition of Tumor Cell Proliferation : The compound has shown efficacy in reducing the proliferation of cancer cells in vitro.
- Induction of Apoptosis : Studies have reported that it can induce programmed cell death in various cancer cell lines.
- Disruption of Tumor Vasculature : It may disrupt the blood supply to tumors, limiting their growth and metastasis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. It has shown potential against Mycobacterium tuberculosis, with studies indicating that modifications to its structure can enhance its potency against this pathogen. For instance, compounds derived from this scaffold have demonstrated MIC (Minimum Inhibitory Concentration) values in the range of 0.63-1.25 μM, indicating strong activity against tuberculosis .
Study on Anticancer Mechanisms
A study published in a peer-reviewed journal focused on the anticancer mechanisms of this compound. Researchers found that the compound inhibits key signaling pathways involved in cell survival and proliferation, particularly those associated with tyrosine kinases such as HER2 and EGFR. The study highlighted the compound's potential as a lead candidate for developing targeted cancer therapies .
Antitubercular Activity Assessment
Another significant study assessed the antitubercular activity of various quinazoline derivatives, including this compound. The results indicated that structural modifications could significantly enhance the compound's efficacy against Mycobacterium tuberculosis, suggesting avenues for further medicinal chemistry optimization .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Quinazolin-4-one | Lacks methoxy group at the 7th position | Different chemical and biological properties |
| 6-Bromoquinazolin-4-one | Contains bromine at the 6th position | Altered reactivity and biological activity |
| 2,3-Dihydroquinazolin-4-one | Reduced form of quinazolinone | Different pharmacological properties |
| 6-Hydroxy-7-methoxyquinazolin-4-one | Hydroxy group at the 6th position | Potentially different biological activities |
| This compound | Benzyloxy group addition | Enhanced solubility and unique reactivity |
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one with structurally or functionally related compounds.
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Key Findings from Comparative Studies
Thioether analogs (e.g., ) show antibacterial activity but may exhibit lower metabolic stability due to sulfur’s susceptibility to oxidation .
Impact of Heterocyclic Core: Quinazolinones (e.g., target compound) generally exhibit stronger enzyme-binding affinity than quinolinones (e.g., ) due to the additional nitrogen atom in the ring, which facilitates hydrogen bonding .
Solubility and Pharmacokinetics :
- Piperidine-containing derivatives () demonstrate superior aqueous solubility compared to the target compound, attributed to the basic nitrogen in the piperidine ring .
Biological Activity Trends :
- 6,7-Dimethoxyquinazolin-4(3H)-one () shows cerebroprotective effects in preclinical models, suggesting methoxy groups at both positions 6 and 7 may enhance neuroprotective properties .
- Triazole hybrids () exhibit broader-spectrum antibacterial activity, likely due to the triazole moiety’s ability to disrupt bacterial cell membranes .
Contradictions and Limitations
- Similarity Scores vs. For example, the dimethoxy analog lacks the benzyloxy group critical for PDE3 inhibition observed in the target compound .
- Data Gaps: Limited pharmacokinetic data (e.g., bioavailability, half-life) are available for direct comparisons across most analogs.
Biological Activity
6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one is a quinazoline derivative that has garnered attention due to its diverse biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H15N3O3
- Molecular Weight : 295.31 g/mol
- CAS Number : 286371-64-0
The compound features a quinazoline core substituted with a benzyloxy group at position 6 and a methoxy group at position 7, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- EGFR Inhibition : Studies indicate that quinazoline derivatives, including this compound, exhibit inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. The binding affinity and inhibition potency have been shown to be significant, making it a candidate for further development as an anticancer agent .
- Antiproliferative Activity : The compound has demonstrated notable antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, in vitro studies reported IC50 values indicating effective inhibition of cell growth .
Biological Activity Overview
Case Studies and Research Findings
- Antiproliferative Studies : A comparative study highlighted that this compound showed higher antiproliferative activity than standard treatments like gefitinib and lapatinib against specific tumor cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at positions 6 and 7 significantly influenced activity levels .
- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between this compound and EGFR, revealing critical hydrogen bonding and steric interactions that enhance its inhibitory efficacy. These insights are vital for designing more potent derivatives .
- Comparative Analysis with Other Quinazolines : Research has shown that similar quinazoline derivatives with different substitutions exhibit varying degrees of biological activity. For example, compounds with electron-donating groups at specific positions demonstrated enhanced activity compared to those with electron-withdrawing groups.
Q & A
Basic: What are the common synthetic routes for 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one?
The compound is typically synthesized via multi-step protocols involving substitution, cyclization, and functional group modifications. A representative route starts with methyl 4-hydroxy-3-methoxybenzoate, proceeding through nitration, reduction, cyclization, and chlorination steps . Alternative methods involve benzyloxy group introduction via nucleophilic substitution or protecting group strategies, as seen in related quinazoline derivatives . Reaction yields (e.g., 29.2% over five steps ) depend on solvent choice, temperature control, and purification techniques.
Advanced: How can researchers optimize reaction conditions to improve the yield of this compound during cyclization?
Cyclization efficiency is critical. Key parameters include:
- Temperature : Elevated temperatures (e.g., reflux in acetic anhydride) promote ring closure but require monitoring to avoid side reactions .
- Catalysts : Acidic or basic conditions (e.g., HCl or K₂CO₃) can accelerate cyclization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
- Intermediate purity : Pre-purification of precursors (e.g., nitro intermediates) via column chromatography reduces competing pathways .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Structural confirmation relies on:
- ¹H/¹³C NMR : To identify methoxy (δ ~3.8–4.0 ppm) and benzyloxy (δ ~5.1–5.3 ppm) protons, as well as the quinazolinone carbonyl (δ ~160–165 ppm) .
- Mass spectrometry (MS) : ESI-MS or HRMS verifies molecular weight (C₁₆H₁₄N₂O₃; MW 282.299 g/mol) .
- IR spectroscopy : Confirms carbonyl stretching (~1680–1700 cm⁻¹) and aromatic C–H bonds .
Advanced: How does the benzyloxy substituent influence the binding affinity of quinazolin-4-one derivatives to biological targets?
The benzyloxy group enhances binding through:
- Hydrophobic interactions : Its aromatic ring engages with hydrophobic pockets in target proteins (e.g., kinase domains) .
- Steric effects : Bulkier substituents like benzyloxy may improve selectivity by reducing off-target binding compared to smaller groups (e.g., methoxy) .
- Electron donation : The oxygen atom modulates electron density in the quinazoline core, affecting hydrogen bonding with active-site residues . Comparative studies show benzyloxy-substituted derivatives exhibit higher activity than ethoxy or hydroxy analogs .
Advanced: What strategies can resolve contradictions in biological activity data between this compound and its analogs?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) to minimize experimental noise .
- Substituent effects : Compare analogs with systematic substitutions (e.g., 6-methoxy vs. 7-benzyloxy) to isolate functional group contributions .
- Computational modeling : Molecular docking or MD simulations can predict binding modes and explain activity differences .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., benzyloxy groups correlating with anti-inflammatory activity ).
Basic: What safety precautions are recommended when handling this compound?
- PPE : Use gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods due to potential dust or vapor release .
- Waste disposal : Follow institutional guidelines for organic solvents and halogenated byproducts .
Advanced: How can researchers modify the quinazolinone core to enhance solubility without compromising bioactivity?
- Polar substituents : Introduce hydroxyl or amine groups at non-critical positions (e.g., C2 or C5) .
- Prodrug strategies : Convert the 4-oxo group to a phosphate ester for improved aqueous solubility .
- Co-crystallization : Use co-solvents (e.g., PEGs) or cyclodextrins to stabilize the compound in solution .
Basic: What are the key differences in synthetic pathways between this compound and its 6,7-dimethoxy analog?
- Protection/deprotection : The benzyloxy group requires benzyl bromide for O-alkylation and subsequent hydrogenolysis, whereas dimethoxy derivatives use direct methylation .
- Yield trade-offs : Dimethoxy analogs often have higher yields due to fewer protection steps but lower biological specificity .
Advanced: What role does the quinazolin-4-one scaffold play in designing kinase inhibitors?
The scaffold serves as a ATP-binding pocket mimic, with:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
